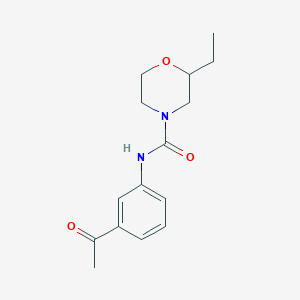
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. This compound belongs to the thiomorpholine class of molecules, which are known for their diverse biological activities.
Mecanismo De Acción
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the activity of certain enzymes, specifically those involved in the biosynthesis of sphingolipids. This inhibition leads to the accumulation of ceramide, a lipid that has been shown to have pro-apoptotic effects on cancer cells. (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has also been found to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its potential as a cancer treatment.
Biochemical and Physiological Effects:
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and alteration of cellular signaling pathways. These effects are largely attributed to the compound's ability to inhibit sphingolipid biosynthesis and induce ceramide accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments is its potential as a cancer treatment, which could lead to the development of new and effective cancer therapies. Additionally, the compound's ability to inhibit sphingolipid biosynthesis and induce ceramide accumulation could be useful in the study of various biological processes. However, limitations of using (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research involving (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone could be used in combination with other compounds to enhance its therapeutic potential.
Métodos De Síntesis
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process starting from 2,5-dimethylphenylamine and thiocarbonyldiimidazole. The reaction involves the formation of an intermediate, which is then reacted with morpholine to yield (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. The purity of the final product can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have potential for use in various scientific research applications, including drug discovery and development, as well as in the study of various biological processes. Specifically, (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been found to have activity against certain cancer cell lines, making it a potential candidate for use in cancer treatment.
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-3-4-11(2)12(9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPHAPCCOFEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)

![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)
